molecular formula C15H19NO B2653928 N-cyclopropyl-1-phenylcyclopentane-1-carboxamide CAS No. 1023503-10-7

N-cyclopropyl-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2653928
CAS No.: 1023503-10-7
M. Wt: 229.323
InChI Key: XBOGLIQADCCLJK-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-phenylcyclopentane-1-carboxamide is a chemical compound with a unique structure that includes a cyclopropyl group, a phenyl group, and a cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-phenylcyclopentane-1-carboxamide typically involves the reaction of cyclopropylamine with 1-phenylcyclopentanone in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane and reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopropyl-1-phenylcyclopentane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects in treating neuroinflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various pathways, potentially modulating biological processes such as inflammation and cell signaling .

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
  • N-cyclopropyl-1-phenylcyclopentane-1-carboxamide analogs

Uniqueness

This compound is unique due to its specific combination of a cyclopropyl group, a phenyl group, and a cyclopentane ring. This structure imparts distinct chemical properties and biological activities that differentiate it from other similar compounds.

Properties

IUPAC Name

N-cyclopropyl-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c17-14(16-13-8-9-13)15(10-4-5-11-15)12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOGLIQADCCLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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